DL-Homocysteine thiolactone-d4 (hydrochloride)
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Overview
Description
DL-Homocysteine thiolactone-d4 (hydrochloride) is a deuterium-labeled derivative of DL-Homocysteine thiolactone (hydrochloride). This compound is a cyclic amino acid derivative known for its root-growth inhibitory activity . The deuterium labeling is often used in scientific research to study pharmacokinetics and metabolic profiles due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Homocysteine thiolactone-d4 (hydrochloride) involves the deuteration of DL-Homocysteine thiolactone. One method includes the reaction of DL-[3,3,4,4-(2)H4]methionine with hydrogen iodide in water under reflux conditions for 9 hours . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for DL-Homocysteine thiolactone-d4 (hydrochloride) are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Homocysteine thiolactone-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thiolactones from nucleophilic substitution .
Scientific Research Applications
DL-Homocysteine thiolactone-d4 (hydrochloride) is used in various scientific research applications:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics due to its deuterium labeling.
Biology: It is used to investigate the metabolic pathways involving homocysteine and its derivatives.
Medicine: Research on its effects on cardiovascular health and its potential role in arteriosclerosis.
Industry: It is used in the synthesis of thiolactone-containing monomers for polymer-based applications.
Mechanism of Action
DL-Homocysteine thiolactone-d4 (hydrochloride) exerts its effects through the formation of an intramolecular thioester bond. This bond formation involves the side-chain—SH group and the activated carbonyl group of homocysteine, resulting in the cyclic thiolactone structure . This mechanism is crucial for its biological activity, including root-growth inhibition and potential cardiovascular effects .
Comparison with Similar Compounds
Similar Compounds
DL-Homocysteine thiolactone (hydrochloride): The non-deuterated form with similar biological activities.
DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride: Another cyclic amino acid derivative with comparable properties.
Uniqueness
The uniqueness of DL-Homocysteine thiolactone-d4 (hydrochloride) lies in its deuterium labeling, which provides enhanced stability and traceability in research applications. This makes it particularly valuable for studying pharmacokinetics and metabolic pathways .
Properties
Molecular Formula |
C4H8ClNOS |
---|---|
Molecular Weight |
157.66 g/mol |
IUPAC Name |
3-amino-4,4,5,5-tetradeuteriothiolan-2-one;hydrochloride |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D2,2D2; |
InChI Key |
ZSEGSUBKDDEALH-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C1(C(C(=O)SC1([2H])[2H])N)[2H].Cl |
Canonical SMILES |
C1CSC(=O)C1N.Cl |
Origin of Product |
United States |
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